molecular formula C21H14ClN3O2 B7702506 N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7702506
M. Wt: 375.8 g/mol
InChI Key: VAKRLOPXFLZDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can reduce inflammation in the body. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have antimicrobial activity against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its relatively low cost and easy synthesis method. It has also been shown to have a wide range of potential applications in various scientific research fields. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of research could focus on further elucidating its mechanism of action in order to better understand its potential applications in various scientific research fields. Another area of research could focus on developing new derivatives of this compound with improved properties, such as increased potency or selectivity. Additionally, it could be studied for its potential use as a fluorescent probe for the detection of other molecules or ions.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-17-12-6-7-13-18(17)23-20(26)15-10-4-5-11-16(15)21-24-19(25-27-21)14-8-2-1-3-9-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRLOPXFLZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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